Compound Description: This compound is a potent inhibitor of c-kit and VEGFR2, currently undergoing phase I clinical trials for advanced solid tumors. It demonstrates dual inhibition of VEGFR and P-gp efflux pumps, suggesting potential as a multi-drug resistance-reversal agent. []
Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide". Both compounds also feature an aromatic ring linked to an amide group, highlighting structural similarities in their frameworks. []
Compound Description: This chalcone derivative is a key precursor in the total synthesis of the alkaloid Graveoline. []
Relevance: This compound also contains the benzo[d][1,3]dioxol-5-yl substituent, making it structurally similar to "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide". Both compounds feature this substituent directly linked to an aromatic system, emphasizing their shared structural feature. []
Compound Description: This compound features a benzo[d][1,3]dioxol-5-yl moiety attached to an ethyl chain, which is further linked to a sulfonamide group. []
Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide". Additionally, both compounds contain a sulfonamide group, although attached to different parts of their structures. []
Compound Description: This compound is part of a series of 1,3,4-oxadiazole derivatives synthesized from nalidixic acid. These derivatives are being investigated for their potential biological activities. []
Relevance: This compound contains the benzo[d][1,3]dioxol-5-yl substituent, albeit at the 6-position instead of the 5-position found in "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide". Nevertheless, the presence of this key structural feature emphasizes the potential for shared pharmacological properties between the two compounds. []
Compound Description: This compound is a selective endothelin A (ETA) receptor antagonist. It has shown efficacy in attenuating proteinuria, glomerular permeability, and restoring glomerular filtration barrier component integrity in a rat model of early diabetic kidney disease. []
Relevance: This compound features a 1,3-benzodioxol-5-yl moiety, a structural feature it shares with "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide". The presence of this common structural motif suggests the potential for similar biological activities between these compounds. []
Compound Description: INCB3344 is a small-molecule CCR2 antagonist that competitively inhibits CCL2-induced G protein activation. It binds to a distinct binding site at CCR2 and demonstrates nanomolar affinity for the receptor. []
Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide", indicating a structural similarity that could translate to comparable biological activity, particularly within the context of CCR2 antagonism. []
Compound Description: JTE907 is a carboxamide derivative that acts as an inverse agonist in both adenylyl cyclase and arrestin recruitment assays. This compound displays functional selectivity at both canonical and noncanonical CB2 cannabinoid receptor pathways. []
Relevance: Similar to "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide", JTE907 also contains the 1,3-benzodioxol-5-yl moiety, further highlighting the prevalence of this structural feature in compounds with diverse biological activities. []
8. 4-(benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol []
Compound Description: This compound serves as a key reagent in the total synthesis of benzo[c]phenanthridine alkaloids, including oxyavicine, oxynitidine, and oxysanguinarine. []
Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide", showcasing its role as a valuable building block for synthesizing a range of bioactive compounds containing this particular structural feature. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.